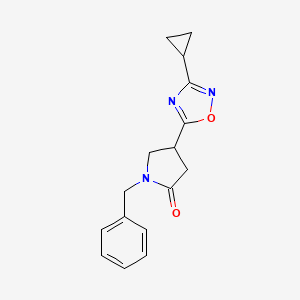1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
CAS No.: 1172521-83-3
Cat. No.: VC11983771
Molecular Formula: C16H17N3O2
Molecular Weight: 283.32 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1172521-83-3 |
|---|---|
| Molecular Formula | C16H17N3O2 |
| Molecular Weight | 283.32 g/mol |
| IUPAC Name | 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one |
| Standard InChI | InChI=1S/C16H17N3O2/c20-14-8-13(16-17-15(18-21-16)12-6-7-12)10-19(14)9-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 |
| Standard InChI Key | SOTBAFSTFYIUKY-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
| Canonical SMILES | C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CC=C4 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, 1-benzyl-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one, reflects its key structural elements:
-
Pyrrolidin-2-one core: A five-membered lactam ring with a ketone at C2.
-
Benzyl substituent: Attached to the N1 position via a methylene bridge.
-
3-Cyclopropyl-1,2,4-oxadiazole: A five-membered heterocycle with nitrogen and oxygen atoms at positions 1, 2, and 4, and a cyclopropyl group at position 3 .
Key Identifiers:
Physicochemical Characteristics
While experimental data for this specific compound are unavailable, predictions based on analogs suggest:
-
LogP: ~2.5 (moderate lipophilicity due to benzyl and cyclopropyl groups).
-
Solubility: Likely low aqueous solubility, favoring organic solvents like DMSO or ethanol .
-
Hydrogen Bond Acceptors/Donors: 3 acceptors (ketone, oxadiazole), 0 donors .
Synthesis and Structural Elaboration
Retrosynthetic Analysis
The compound can be synthesized through a multi-step sequence:
-
Pyrrolidin-2-one Core Formation:
-
Oxadiazole Ring Construction:
-
Coupling Reactions:
Optimized Synthetic Route
A representative pathway derived from literature :
-
Step 1: React dimethyl cyclopropane-1,1-dicarboxylate with benzylamine in DCM/Ni(ClO₄)₂ to yield 1-benzylpyrrolidin-2-one.
-
Step 2: Hydrolyze the ester to carboxylic acid using NaOH/EtOH.
-
Step 3: Condense with acetamidoxime in DMSO/NaOH to form the oxadiazole ring.
-
Step 4: Purify via column chromatography (ethyl acetate/petroleum ether).
Yield Comparison for Analogous Reactions:
| Step | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Pyrrolidinone formation | 45–70 | Ni(ClO₄)₂, DCM, 45°C | |
| Oxadiazole cyclization | 60–90 | NaOH/DMSO, 160°C (MW) |
Applications in Drug Discovery
Kinase Inhibition
Oxadiazole-pyrrolidinone hybrids are explored as kinase inhibitors due to:
-
Hydrogen Bonding: Oxadiazole’s N and O atoms interact with ATP-binding pockets.
-
Rigidity: Conformationally restricted scaffolds improve selectivity .
Antimicrobial Development
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume